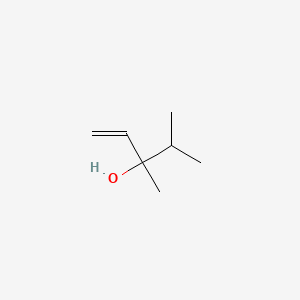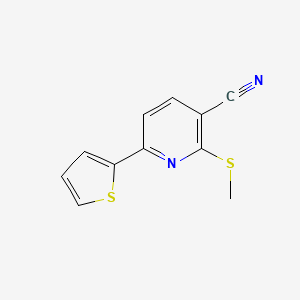
2-(Methylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE typically involves the reaction of 2-thiophenecarbonitrile with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
作用机制
The mechanism of action of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 2-(2-THIENYL)NICOTINONITRILE
- 2-(METHYLTHIO)NICOTINONITRILE
- 6-(2-THIENYL)NICOTINONITRILE
Uniqueness
2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE is unique due to the presence of both a methylthio group and a thienyl group on the nicotinonitrile core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C11H8N2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S2/c1-14-11-8(7-12)4-5-9(13-11)10-3-2-6-15-10/h2-6H,1H3 |
InChI 键 |
OSJMHNRVMZOBLT-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=N1)C2=CC=CS2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
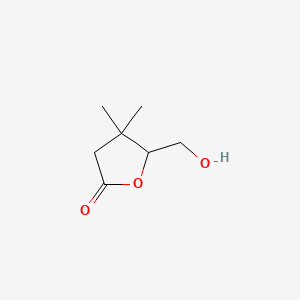

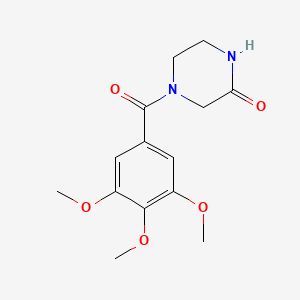

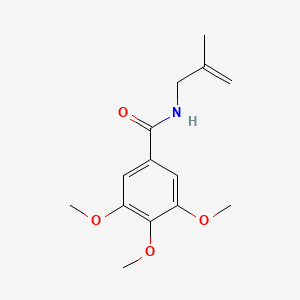

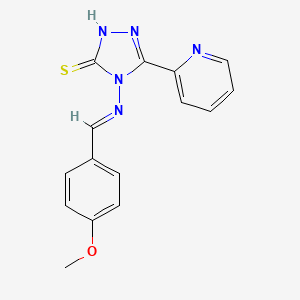
![Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)

